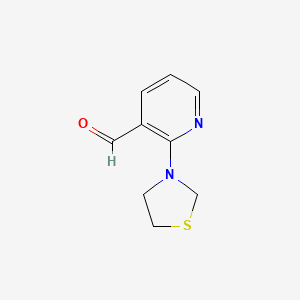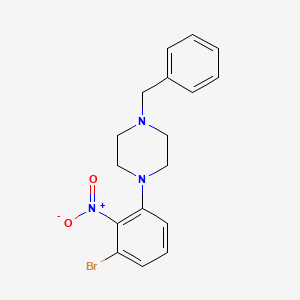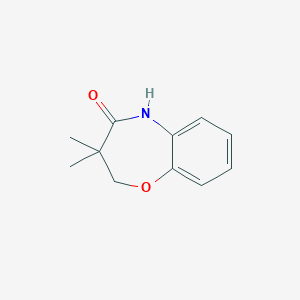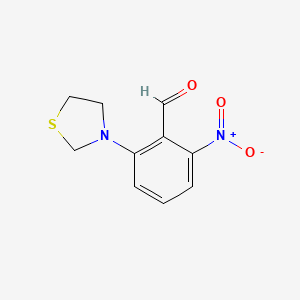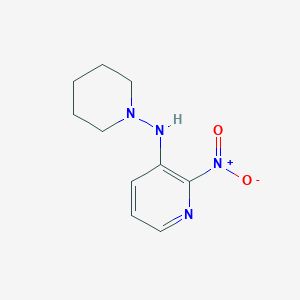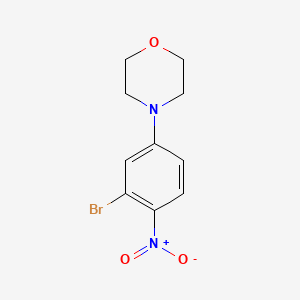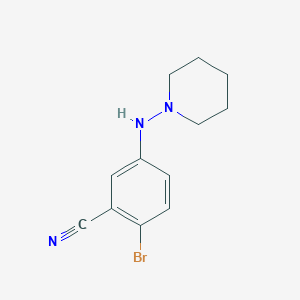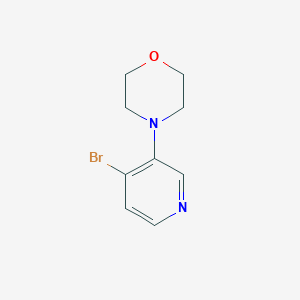
4-(4-Bromopyridin-3-yl)morpholine
Vue d'ensemble
Description
“4-(4-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 . It is also known by the name "4-BROMO-3-(MORPHOLINO)PYRIDINE" .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromopyridin-3-yl)morpholine” consists of a morpholine ring attached to a pyridine ring via a carbon atom. The pyridine ring carries a bromine atom at the 4th position . The InChI code for this compound is 1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
The compound “4-(4-Bromopyridin-3-yl)morpholine” has a molecular weight of 243.1 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, and others are not available in the sources I found.Applications De Recherche Scientifique
PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, similar in structure to 4-(4-Bromopyridin-3-yl)morpholine, have been identified as privileged pharmacophores for inhibiting the PI3K and PIKKs pathways. Their efficacy is due to the morpholine oxygen's ability to form key hydrogen bonding interactions and provide selectivity over the broader kinome (Hobbs et al., 2019).
Inhibition of Phosphoinositide 3-Kinase
4-(1,3-Thiazol-2-yl)morpholine derivatives, which share a structural similarity to 4-(4-Bromopyridin-3-yl)morpholine, have been shown to be potent and selective inhibitors of phosphoinositide 3-kinase. Their utility has been demonstrated in xenograft models of tumor growth (Alexander et al., 2008).
Isothiazole Derivatives Synthesis
3-Bromoisothiazole-5-carbonitriles, with various C-4 substituents, react with morpholine to produce 3-amino-substituted derivatives. These reactions highlight the versatility of morpholine derivatives in synthesizing isothiazole-based compounds (Kalogirou & Koutentis, 2014).
Quinoline Compounds Synthesis
The synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are structurally related to 4-(4-Bromopyridin-3-yl)morpholine, has been achieved. These compounds exhibit strong interactions with ct-DNA, suggesting their potential in biomolecular applications (Bonacorso et al., 2018).
Safety And Hazards
While specific safety and hazard information for “4-(4-Bromopyridin-3-yl)morpholine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-(4-bromopyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-11-7-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKKKLFVAWAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromopyridin-3-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






